molecular formula C10H16INO2 B14165419 4-(Iodomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one CAS No. 925246-51-1

4-(Iodomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one

Cat. No.: B14165419
CAS No.: 925246-51-1
M. Wt: 309.14 g/mol
InChI Key: FSRGZUWYFNCDFL-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of an iodomethyl group and a ketone functionality in its structure suggests potential reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodomethyl Group: This step involves the halogenation of a methyl group using iodine and a suitable oxidizing agent, such as N-iodosuccinimide (NIS).

    Ketone Formation: The ketone functionality can be introduced through oxidation reactions using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or further oxidized to a carboxylic acid.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles or electrophiles at the carbonyl carbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or ethers can be formed.

    Reduction Products: Alcohols or secondary amines.

    Oxidation Products: Carboxylic acids or esters.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    1-(2-Oxopentan-3-yl)pyrrolidin-2-one: Lacks the halomethyl group, making it less reactive in substitution reactions.

Uniqueness

4-(Iodomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one is unique due to the presence of the iodomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in the synthesis of complex molecules and in various chemical transformations.

Properties

CAS No.

925246-51-1

Molecular Formula

C10H16INO2

Molecular Weight

309.14 g/mol

IUPAC Name

4-(iodomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H16INO2/c1-3-9(7(2)13)12-6-8(5-11)4-10(12)14/h8-9H,3-6H2,1-2H3

InChI Key

FSRGZUWYFNCDFL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C)N1CC(CC1=O)CI

Origin of Product

United States

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